2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S2/c12-6(13)4-11-7(9-10-8(11)14)5-2-1-3-15-5/h1-3H,4H2,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDQNZLKKJZMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)N2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid typically involves the formation of the triazole ring followed by the introduction of the thiophene and sulfanyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide can yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.
Chemical Reactions Analysis
Types of Reactions
2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or triazole rings .
Scientific Research Applications
2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new pharmaceuticals.
Medicine: Its potential as an anti-inflammatory and anticancer agent is being explored in preclinical studies.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The thiophene moiety can interact with cellular membranes, affecting their permeability and function. These interactions can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties of analogous compounds:
Key Observations:
- Ethyl groups () balance hydrophobicity and steric effects. C5 Aromatic Rings: Thiophene (target compound) vs. phenyl () alters electronic properties. Thiophene’s electron-rich structure may enhance π-π interactions in biological targets. C3 Substituents: Sulfanyl (-SH) groups (target) vs.
- Acetic Acid vs. Amide Derivatives:
- The free carboxylic acid in the target compound may improve solubility in aqueous environments compared to amide derivatives (e.g., ), which are more lipophilic and stable against hydrolysis.
Biological Activity
2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H8N4OS2
- Molecular Weight : 240.30532 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. The presence of the thiophene and sulfur moieties enhances the compound's interaction with microbial enzymes and membranes, leading to increased efficacy against pathogens.
- Anticancer Activity : Research indicates that compounds containing the triazole ring exhibit chemopreventive and chemotherapeutic effects. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell signaling and gene expression.
- Anti-inflammatory Effects : Some studies have demonstrated that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can reduce inflammation and associated pain.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various triazole derivatives, including 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid. The compound was tested against several bacterial strains and showed promising results compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Potential
In vitro assays conducted on human cancer cell lines revealed that the compound effectively inhibited cell proliferation in breast cancer (T47D) and colon cancer (HCT-116) models. The mechanism was linked to the induction of oxidative stress leading to apoptosis.
Q & A
Basic: What synthetic routes are optimized for preparing 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves refluxing 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-thiol derivatives with chloroacetic acid in ethanol or xylene under basic conditions (e.g., sodium hydroxide). Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields . Post-synthesis, purification is achieved through recrystallization using solvents like ethanol or methanol, followed by thin-layer chromatography (TLC) to confirm purity .
Basic: How is structural confirmation of this triazole derivative validated?
Methodological Answer:
Structural elucidation relies on integrated analytical techniques:
- Elemental analysis ensures stoichiometric consistency.
- IR spectroscopy identifies functional groups (e.g., S-H stretching at ~2550 cm⁻¹, C=O at ~1700 cm⁻¹).
- ¹H NMR confirms substituent integration (e.g., thiophene protons at δ 6.8–7.5 ppm, acetic acid protons at δ 3.7–4.2 ppm).
- Chromatography (TLC/HPLC) verifies homogeneity . Advanced studies may employ mass spectrometry (MS) for molecular ion validation .
Advanced: What strategies enhance aqueous solubility for pharmacological testing?
Methodological Answer:
Salts are prepared by reacting the carboxylic acid group with inorganic bases (e.g., NaOH/KOH) or organic amines (e.g., morpholine, piperidine). Metal complexes (e.g., Zn²⁺, Cu²⁺) can also improve solubility and stability. For example, sodium salts of analogous triazole derivatives show enhanced bioavailability in preclinical models . Solubility is quantified via shake-flask methods followed by UV-Vis or HPLC analysis .
Advanced: How is antimicrobial activity evaluated, and what are key findings?
Methodological Answer:
Antimicrobial efficacy is assessed using MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Related triazole derivatives with thiophene substituents exhibit MIC values of 4–32 µg/mL, attributed to membrane disruption and enzyme inhibition (e.g., lanosterol demethylase in fungi) . However, structure-activity relationships (SAR) for the sulfanyl-acetic acid moiety remain under investigation .
Advanced: How are stability and degradation profiles analyzed under varying conditions?
Methodological Answer:
Forced degradation studies (acid/base hydrolysis, thermal stress, photolysis) are conducted per ICH guidelines. For example:
- Acidic conditions (0.1 M HCl) : Degradation products include thiophene cleavage byproducts.
- Oxidative stress (H₂O₂) : Sulfhydryl oxidation generates disulfide derivatives.
Analytical techniques like HPLC-DAD or LC-MS quantify degradation products, ensuring mass balance ≥95% .
Advanced: What computational tools predict toxicity and pharmacokinetics?
Methodological Answer:
- ADMET Predictors : Estimate oral bioavailability, blood-brain barrier penetration, and CYP450 interactions.
- Molecular docking : Screens against targets like dihydrofolate reductase (DHFR) for antimicrobial potential.
- Acute toxicity models (e.g., ProTox-II) : Predict LD₅₀ values and organ-specific toxicity. For example, dimethoxyphenyl-triazole analogs show low hepatotoxicity risk .
Advanced: How are analytical challenges resolved for impurities in API synthesis?
Methodological Answer:
Impurity profiling uses HPLC-DAD-MS to detect and quantify byproducts (e.g., unreacted intermediates, dimerization products). Column optimization (C18 stationary phase, acetonitrile/water gradients) improves resolution. For example, potassium salts of triazole derivatives require ion-pairing agents (e.g., tetrabutylammonium phosphate) for accurate retention time determination .
Advanced: What modifications optimize selectivity in biological targets?
Methodological Answer:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) enhances binding to hydrophobic enzyme pockets.
- Heterocycle replacement : Thiophene-to-furan substitution alters steric interactions with target sites.
- Prodrug design : Esterification (e.g., ethyl esters) improves membrane permeability, with hydrolysis in vivo releasing the active acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
